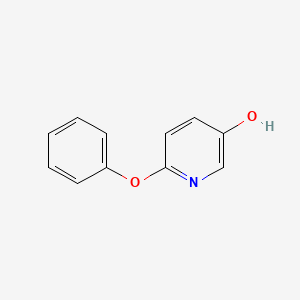

6-Phenoxypyridin-3-ol

Descripción general

Descripción

6-Phenoxypyridin-3-ol is a chemical compound with the molecular formula C11H9NO2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 6-Phenoxypyridin-3-ol and its derivatives has been discussed in several studies . For instance, one study discusses the synthesis of 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors . Another study discusses the synthesis of 2-Phenoxypyridin-3-yl derivatives .Molecular Structure Analysis

The molecular structure of 6-Phenoxypyridin-3-ol consists of a pyridine ring attached to a phenol group . The structure of this compound has been widely used in the molecular structure of pesticides .Chemical Reactions Analysis

The chemical reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine have been reported . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Aplicaciones Científicas De Investigación

Pesticide Development

6-Phenoxypyridin-3-ol: serves as an active scaffold in the development of pesticides. Its structure, a bioisostere of diaryl ethers, has been introduced into bioactive molecules, offering different properties from diaryl ethers. This compound has been instrumental in the creation of novel pesticides with potential bioactivities due to its unique structure-activity relationships and mechanisms .

Antioxidant Properties

Research has indicated that 6-Phenoxypyridin-3-ol may contribute to antioxidant activities. Antioxidant peptides, derived from dietary proteins, show significant health benefits, such as preventing chronic degenerative diseases like cardiovascular and cerebrovascular diseases, cancer, rheumatoid arthritis, or diabetes. The structure-activity relationship of 6-Phenoxypyridin-3-ol could be pivotal in enhancing the antioxidant properties of these peptides .

Bioavailability Optimization

The ionizable polar aromatic compound nature of 6-Phenoxypyridin-3-ol can optimize solubility and bioavailability of lead compounds. This is crucial in pharmaceutical applications where the bioavailability of a drug determines its efficacy .

Agrochemical Applications

In agrochemicals, the pyridine ring, a significant component of 6-Phenoxypyridin-3-ol , plays a vital role. Its derivatives exhibit a wide range of biological activities, making it a valuable compound in the development of agrochemical products .

Lipid Solubility and Metabolic Stability

6-Phenoxypyridin-3-ol: has good lipid solubility and metabolic stability, which are essential properties for compounds used in cell membrane penetration and maintaining molecular flexibility. These properties are beneficial in the design of molecules that require long-term stability and effectiveness .

Lead Compound Exploration

The unique properties of 6-Phenoxypyridin-3-ol aid in exploring lead compounds for various bioactivities. Its structure allows for increased π-π stacking probability, which can enhance the biological activity of the target molecule .

Mecanismo De Acción

Target of Action

6-Phenoxypyridin-3-ol has been identified as a selective inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B-cell antigen receptor signaling pathway, which plays a significant role in the development and functioning of B cells .

Mode of Action

The compound interacts with BTK, inhibiting its activity. This inhibition disrupts the B-cell antigen receptor signaling pathway, leading to a decrease in B-cell activity

Biochemical Pathways

By inhibiting BTK, 6-Phenoxypyridin-3-ol affects the B-cell antigen receptor signaling pathway . This pathway is crucial for the development and functioning of B cells. When BTK is inhibited, the signaling pathway is disrupted, which can lead to a decrease in B-cell activity .

Pharmacokinetics

The compound’s bioisostere, diaryl ether, is known for its good lipid solubility, metabolic stability, and cell membrane penetration

Result of Action

The primary result of 6-Phenoxypyridin-3-ol’s action is the inhibition of BTK, leading to a decrease in B-cell activity . This can have various downstream effects depending on the context, such as potential anticancer activity against certain types of lymphoma .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Phenoxypyridin-3-ol. For instance, the compound’s bioisostere, diaryl ether, is known for its photostability , which could potentially influence the stability of 6-Phenoxypyridin-3-ol.

Safety and Hazards

Direcciones Futuras

The future directions for the use of 6-Phenoxypyridin-3-ol and its derivatives could include the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs . The phenoxypyridine structure has been widely used in the molecular structure of pesticides, and there is potential for further exploration in this area .

Propiedades

IUPAC Name |

6-phenoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-9-6-7-11(12-8-9)14-10-4-2-1-3-5-10/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCQQFRTONNBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1458435.png)

![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride](/img/structure/B1458436.png)

![tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1458447.png)